3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-((difluoromethyl)sulfonyl)phenyl)benzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-((difluoromethyl)sulfonyl)phenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with multiple functional groups, including an azepane ring, sulfonyl groups, and a difluoromethyl group, which contribute to its diverse reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-((difluoromethyl)sulfonyl)phenyl)benzamide typically involves multi-step organic reactions The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, would be integral to the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-((difluoromethyl)sulfonyl)phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various sulfonyl chlorides are employed under anhydrous conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonyl derivatives or modified benzamide compounds.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-((difluoromethyl)sulfonyl)phenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-((difluoromethyl)sulfonyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the difluoromethyl group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide
- 3-(azepan-1-ylsulfonyl)-N-(3-chlorobenzyl)benzamide
Uniqueness
Compared to similar compounds, 3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-((difluoromethyl)sulfonyl)phenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. The presence of both azepane and difluoromethyl groups, along with the sulfonyl and chloro substituents, makes this compound particularly versatile for various chemical and biological studies.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(difluoromethylsulfonyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF2N2O5S2/c21-17-9-8-14(12-18(17)32(29,30)25-10-3-1-2-4-11-25)19(26)24-15-6-5-7-16(13-15)31(27,28)20(22)23/h5-9,12-13,20H,1-4,10-11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIPGINDZJNCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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